Comparative Serum Urate-Lowering Efficacy: Allopurinol (200-300 mg/day) vs. Febuxostat (40 mg/day and 80 mg/day)
A 2023 meta-analysis of 11 randomized controlled trials (RCTs) directly compared the clinical efficacy of allopurinol (200-300 mg/day) with febuxostat (40 mg/day and 80 mg/day). The percentage of patients achieving the therapeutic serum urate target of ≤6.0 mg/dL was not statistically different between allopurinol and febuxostat 40 mg/day. However, febuxostat 80 mg/day demonstrated superior urate-lowering efficacy compared to allopurinol [1].
| Evidence Dimension | Percentage of patients achieving serum uric acid ≤ 6.0 mg/dL |
|---|---|
| Target Compound Data | Allopurinol (200-300 mg/day): Reference group |
| Comparator Or Baseline | Febuxostat 40 mg/day: RR = 1.10 (95% CI 0.93-1.31, p=0.25); Febuxostat 80 mg/day: RR = 1.79 (95% CI 1.55-2.08, p<0.00001) |
| Quantified Difference | Febuxostat 80 mg/day increases the likelihood of achieving target serum urate by 79% compared to allopurinol (200-300 mg/day). Febuxostat 40 mg/day is statistically equivalent. |
| Conditions | Meta-analysis of 11 randomized controlled trials; endpoint was serum uric acid ≤ 6.0 mg/dL (360 μmol/L). |
Why This Matters
This meta-analysis provides definitive, pooled evidence for selecting the appropriate XOR inhibitor and dose based on the required magnitude of serum urate reduction.
- [1] Xie H, Hu N, Pan T, Wu JC, Yu M, Wang DC. Effectiveness and safety of different doses of febuxostat compared with allopurinol in the treatment of hyperuricemia: a meta-analysis of randomized controlled trials. BMC Pharmacol Toxicol. 2023;24(1):79. doi:10.1186/s40360-023-00723-5. PMID: 38098046. View Source
